molecular formula C9H5BrClN B3027030 5-Bromo-3-chloroquinoline CAS No. 1215770-74-3

5-Bromo-3-chloroquinoline

Cat. No.: B3027030
CAS No.: 1215770-74-3
M. Wt: 242.50
InChI Key: KOHNMTFDJUZQQE-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, holds a position of considerable importance in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structural framework and the presence of a nitrogen atom bestow upon it a range of chemical properties and a versatility that has captured the attention of researchers for centuries. numberanalytics.comorientjchem.org This has led to its widespread application in various scientific and industrial domains, including medicinal chemistry, material science, and organic synthesis. researchgate.netresearchgate.net

Historical Context and Evolution of Quinoline Research

The journey of quinoline research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.orgijsrst.com Initially named "leukol," its structure was later elucidated, and it was found to be a key component of various natural products, most notably the cinchona alkaloids like quinine, which have been used for their antimalarial properties for centuries. numberanalytics.comglobalresearchonline.net This historical connection to potent therapeutic agents spurred extensive investigation into the synthesis and derivatization of the quinoline core. iipseries.org Over the years, numerous named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which have enabled the creation of a vast library of quinoline derivatives. iipseries.orgijsrst.com The evolution of quinoline research has transitioned from the isolation of natural products to the rational design and synthesis of novel compounds with tailored properties for a multitude of applications. rsc.org

Role of Quinolines as Privileged Scaffolds and Pharmacophores

In the realm of medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold." nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. researchgate.net The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, leading to a diverse array of pharmacological activities. orientjchem.orgnih.gov Quinoline-based compounds have been developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.govresearchgate.net The ability of the quinoline scaffold to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, underscores its perpetual significance in the development of new therapeutic agents. nih.gov

Classification and Structural Diversity of Quinoline Derivatives

The structural diversity of quinoline derivatives is vast, arising from the various substitution patterns possible on both the benzene and pyridine rings. nih.govmdpi.com These derivatives can be broadly classified based on the nature and position of the substituents. For instance, the position of the nitrogen atom in the heterocyclic ring distinguishes quinoline from its isomer, isoquinoline. wikipedia.org Further classification can be based on the functional groups attached to the quinoline core, such as aminoquinolines, hydroxyquinolines, and halogenated quinolines. The alkyl-4-quinolones, characterized by substitutions at the 2-position, represent another significant class. mdpi.com The ability to introduce a wide range of substituents allows for the fine-tuning of the electronic and steric properties of the molecule, leading to a broad spectrum of chemical reactivity and biological activity. ijsrst.commdpi.com

Importance of Halogenation in Quinoline Derivatives

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in organic synthesis and plays a crucial role in modifying the properties of quinoline derivatives. sigmaaldrich.comrsc.org The incorporation of halogens such as chlorine, bromine, and fluorine can have a profound impact on the physicochemical and biological characteristics of the quinoline scaffold. rsc.orgresearchgate.net

Impact of Halogen Substituents on Molecular Properties and Reactivity

The introduction of halogen substituents onto the quinoline ring significantly alters its molecular properties and reactivity. libretexts.orgresearchgate.net Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic system and influence its susceptibility to electrophilic attack. libretexts.orgmdpi.com This deactivating effect can also impact the basicity of the quinoline nitrogen. libretexts.org

Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles, including halogenated quinolines, are highly valuable intermediates in synthetic organic chemistry. sigmaaldrich.comresearchgate.net The halogen atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. mdpi.comnih.gov These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This synthetic utility makes halogenated quinolines key building blocks for the construction of more complex molecules with desired functionalities. sigmaaldrich.comresearchgate.net The strategic placement of a halogen atom can direct the regioselectivity of further reactions, providing a powerful method for the controlled synthesis of intricate molecular architectures. rsc.orgmdpi.com

Specific Research Focus on 5-Bromo-3-chloroquinoline

Within the vast family of halogenated quinolines, specific isomers often present unique properties and potential applications. This compound is a dihalogenated derivative of quinoline with the chemical formula C₉H₅BrClN. bldpharm.com While its isomeric counterparts have been subjects of various studies, this compound itself remains a relatively underexplored compound in academic literature. Its significance currently lies more in its potential as a synthetic intermediate rather than a well-characterized active agent.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1215770-74-3 bldpharm.com
Molecular Formula C₉H₅BrClN bldpharm.com
Molecular Weight 242.50 g/mol nih.gov
IUPAC Name This compound N/A
LogP 3.65 N/A
PSA 12.89 N/A

Rationale for Investigating a Dihalogenated Quinoline System

The scientific interest in a dihalogenated quinoline system like this compound stems from several key principles in medicinal chemistry and organic synthesis.

Modulation of Electronic Properties: The presence of two different halogen atoms—bromine at the 5-position and chlorine at the 3-position—distinctly modifies the electron distribution within the quinoline ring. The electron-withdrawing nature of halogens can influence the reactivity of the heterocyclic system and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-stacking with biological macromolecules. researchgate.net

Multiple Sites for Functionalization: Dihalogenated quinolines are valuable synthons because the two halogen atoms can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki and Sonogashira reactions. growingscience.com This allows for the modular construction of complex molecular architectures and the creation of libraries of compounds for biological screening. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for regioselective functionalization, further enhancing its synthetic utility.

Enhanced Biological Activity: The introduction of halogens is a proven method for enhancing the biological efficacy of heterocyclic compounds. nih.gov Halogen atoms can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Furthermore, they can form halogen bonds, a type of noncovalent interaction that can contribute to the binding affinity of a ligand to its protein target. Studies on various halogenated quinolines have demonstrated potent activities against bacterial biofilms, including those of methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govrsc.org

Current Gaps in the Academic Literature on this compound

Despite the strong rationale for its investigation, a survey of scientific databases reveals significant gaps in the academic literature specifically concerning this compound.

Lack of Dedicated Synthesis and Characterization Studies: While general methods for the synthesis of halogenated quinolines are well-documented, there is a noticeable absence of published research detailing the specific synthesis, purification, and comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of this compound. oup.comacs.orgacs.org While data for isomers like 3-bromo-7-chloroquinoline-8-carboxylic acid are available, direct spectroscopic information for the title compound is not found in the reviewed literature. vulcanchem.com

Unexplored Biological Profile: There is a dearth of studies investigating the biological activities of this compound. Its potential as an antibacterial, antifungal, or anticancer agent has not been systematically evaluated. The research on related compounds, such as those active against MRSA and VRE biofilms, suggests that this compound could possess interesting biological properties, but this remains to be experimentally verified. rsc.org

Absence of Application-Focused Research: The potential of this compound as a building block for more complex molecules, such as ligands for catalysis or functional materials, is largely unexplored in academic publications. Its utility in the synthesis of fused heterocyclic systems, a common application for dihaloquinolines, has not been reported. growingscience.com The current knowledge is primarily confined to its listing in chemical supplier catalogs, which points to its commercial availability but not its scientific application or development. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNMTFDJUZQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736808
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215770-74-3
Record name 5-Bromo-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Chloroquinoline and Its Derivatives

Retrosynthetic Analysis of 5-Bromo-3-chloroquinoline

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-halogen bonds at the C3 and C5 positions.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Disconnection of the C3-Cl bond: This leads to 5-bromoquinoline (B189535) as a key intermediate. The subsequent challenge lies in the regioselective chlorination at the C3 position of the pre-brominated quinoline (B57606) ring.

Disconnection of the C5-Br bond: This pathway considers 3-chloroquinoline (B1630576) as the precursor. The synthesis would then require a regioselective bromination at the C5 position.

Simultaneous Halogenation: A less controlled, but potential, approach involves the direct di-halogenation of quinoline itself. However, achieving the desired 3,5-disubstitution pattern with high selectivity is often challenging due to the complex electronics of the quinoline ring.

Alternative retrosynthetic strategies could involve the construction of the quinoline ring from appropriately substituted aniline (B41778) and a three-carbon synthon, as seen in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. For instance, a 2-amino-4-bromophenyl derivative could be reacted with a glycerol (B35011) equivalent in the presence of an oxidizing agent to construct the 5-bromoquinoline core, which could then be chlorinated at the C3 position.

Direct Synthesis Approaches

The direct synthesis of this compound typically involves the sequential halogenation of the quinoline core. The order of halogenation and the choice of reagents and reaction conditions are critical for achieving the desired regioselectivity.

Strategies for Regioselective Halogenation of Quinoline

The electronic nature of the quinoline ring dictates the positions of electrophilic substitution. The pyridine (B92270) ring is generally electron-deficient, making the benzene (B151609) ring more susceptible to electrophilic attack.

Electrophilic bromination of quinoline typically occurs at the C5 and C8 positions of the benzene ring. acs.org To achieve selective bromination at the C5 position, various strategies have been developed, often involving the use of a directing group or specific reaction conditions.

One effective method for regioselective C5-halogenation of quinolines involves the use of an 8-amido directing group. mdpi.com This strategy has been successfully employed for both bromination and chlorination. researchgate.net For instance, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to afford 5-halogenated products in good to excellent yields. mdpi.com A metal-free approach for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source has also been reported. rsc.org

Table 1: Conditions for Regioselective C5-Bromination of Quinoline Derivatives

SubstrateReagentCatalyst/ConditionsProductYield (%)Reference
N-(quinolin-8-yl)pivalamideN-Bromosuccinimide (NBS)Fe(NO₃)₃·9H₂O, NaHCO₃, CH₃(CH₂)₅COOH, H₂O, rt5-Bromo-N-(quinolin-8-yl)pivalamide95 mdpi.com
8-Aminoquinoline (B160924) amidesEthyl bromodifluoroacetateCu(II) catalyst, alkaline additiveC5-Brominated 8-aminoquinoline amidesGood to Excellent researchgate.net
IsoquinolineN-Bromosuccinimide (NBS)H₂SO₄, -25 °C5-Bromoisoquinoline47-49 orgsyn.org

Chlorination at the C3 position of the quinoline ring is more challenging to achieve directly via electrophilic substitution due to the electron-deficient nature of the pyridine ring. However, several methods have been developed to achieve this transformation.

One approach involves the reaction of indole (B1671886) with chloroform (B151607) and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst to yield 3-chloroquinoline. polyu.edu.hk Another strategy is the nickel-catalyzed C3-H functionalization of quinolines with electrophilic reagents at room temperature, which has shown promise for introducing various functional groups at this position. google.com Hypervalent iodine(III) reagents have also been utilized to promote the C3-regioselective halogenation of 4-quinolones under mild conditions. acs.org

For the synthesis of this compound, a plausible route would involve the chlorination of 5-bromoquinoline. This could potentially be achieved using methods developed for the C3-chlorination of quinoline itself, although the electronic effect of the C5-bromo substituent would need to be considered.

Bromination at Position 5

Sequential Halogenation Protocols

The synthesis of di- and polyhalogenated quinolines often relies on sequential halogenation steps. For this compound, this would involve a two-step process:

Bromination of Quinoline: The first step would be the regioselective bromination of quinoline to produce 5-bromoquinoline. This can be achieved using the methods described in section 2.2.1.1.

Chlorination of 5-Bromoquinoline: The second step involves the selective chlorination of 5-bromoquinoline at the C3 position. This is the more challenging step due to the deactivating effect of the bromine atom and the inherent reactivity of the quinoline ring. A potential method involves the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

An alternative sequential approach could involve the initial chlorination of quinoline to form 3-chloroquinoline, followed by regioselective bromination at the C5 position.

Catalytic Systems for Halogenation Reactions

Various catalytic systems have been developed to improve the efficiency and regioselectivity of quinoline halogenation.

Iron Catalysis: Iron(III) salts have been shown to be effective catalysts for the C5-halogenation of 8-amidoquinolines in water, offering an environmentally friendly approach. mdpi.com

Copper Catalysis: Copper catalysts have been employed for the C5-selective bromination of 8-aminoquinoline amides. researchgate.net

Nickel Catalysis: Nickel complexes have been investigated for the site-selective C3-H functionalization of quinolines with various electrophiles. google.com

Metal-Free Catalysis: Metal-free methods, such as the use of hypervalent iodine reagents or trihaloisocyanuric acids, provide alternative pathways for regioselective halogenation, avoiding the use of transition metals. acs.orgrsc.org

These catalytic systems offer milder reaction conditions and can improve the yields and selectivity of the desired halogenated quinoline products.

Multi-Step Synthesis from Precursors

The construction of the this compound molecule is typically achieved through a series of reactions, starting from simpler, commercially available precursors. These multi-step approaches allow for the controlled and sequential introduction of substituents, leading to the final, specifically halogenated product. libretexts.orgdakenchem.com

Utilization of Substituted Anilines and Carbonyl Compounds

A cornerstone of quinoline synthesis is the reaction between anilines and carbonyl compounds. rsc.orgsemanticscholar.orgiipseries.org For the synthesis of a 5-bromo-substituted quinoline, a common starting material is a correspondingly substituted aniline, such as 3-bromoaniline (B18343). rsc.org This precursor already contains the bromine atom at the desired position relative to the point of cyclization.

The aniline is then reacted with a suitable carbonyl compound that will provide the remaining atoms for the pyridine ring of the quinoline system. iipseries.org The choice of the carbonyl component is crucial as it dictates the substitution pattern on the newly formed ring. For instance, α,β-unsaturated carbonyl compounds are frequently employed in the Doebner-von Miller reaction, a variation of the Skraup synthesis. scribd.com

Cyclization Reactions Leading to the Quinoline Core

The formation of the quinoline ring system is achieved through various classical cyclization reactions, many of which have been adapted and modified to improve yields and accommodate a wider range of substrates. rsc.orgresearchgate.net These reactions typically involve the condensation of an aniline with a carbonyl-containing compound, followed by an acid-catalyzed cyclization and dehydration. iipseries.orgscribd.com

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. rsc.orgiipseries.org The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. rsc.orgiipseries.org The resulting intermediate then undergoes thermal cyclization to form the quinoline ring. asianpubs.org To synthesize a 5-bromo-4-hydroxyquinoline derivative, 3-bromoaniline would be used as the starting aniline. rsc.org Subsequent chemical modifications would then be necessary to replace the hydroxyl group with a chlorine atom and introduce a chlorine at the 3-position. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. asianpubs.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. rsc.orgiipseries.orgmdpi.com This reaction is often catalyzed by acids or bases. mdpi.com For the synthesis of this compound, a potential starting material would be a 2-amino-6-bromobenzaldehyde (B143974) or a related ketone. This would be reacted with a compound like ethyl chloroacetate (B1199739) or a similar two-carbon unit that can introduce the chlorine at the 3-position during or after cyclization. researchgate.net The reaction conditions can be tailored to favor the desired product, and various catalysts, including Lewis acids, have been employed to improve efficiency. tubitak.gov.trresearchgate.net

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. rsc.orgiipseries.orgthieme-connect.de To incorporate a bromine at the 5-position, a 5-bromoisatin (B120047) could be utilized. The resulting quinoline-4-carboxylic acid would then require further steps to introduce the 3-chloro substituent and remove the carboxylic acid group.

The Skraup synthesis and its Doebner-von Miller modification are classic methods for quinoline synthesis. rsc.orgiipseries.orgscribd.comthieme-connect.de The Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgscribd.com The Doebner-von Miller reaction is more versatile, using α,β-unsaturated aldehydes or ketones, which allows for the synthesis of a wider range of substituted quinolines. iipseries.orgscribd.com Starting with 3-bromoaniline, these methods can be used to construct the quinoline core, which would then need to undergo subsequent chlorination steps. rsc.org

Friedländer Synthesis Modifications

Introduction of Halogen Atoms via Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orguzh.chnih.gov In the context of this compound synthesis, these reactions can be pivotal for introducing the halogen atoms at specific positions, particularly if they are not present in the initial starting materials or are introduced later in the synthetic sequence.

For instance, a pre-formed quinoline ring could be selectively brominated or chlorinated. More strategically, a dihaloquinoline can be synthesized and then one of the halogen atoms can be selectively replaced using a cross-coupling reaction. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for creating C-C bonds, and similar methodologies can be adapted for C-halogen bond formation or for reactions where one halogen is replaced by another functional group. uzh.chresearchgate.net The differential reactivity of bromine and chlorine atoms on the quinoline ring can also be exploited for sequential, selective transformations. For example, a bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than a chlorine atom, allowing for selective functionalization at the 5-position of a this compound.

Suzuki-Miyaura Coupling for Bromine Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or pseudohalide under palladium catalysis. numberanalytics.commdpi.com In the context of polyhalogenated heteroaromatics like this compound, the reaction's site-selectivity is a key consideration. The general mechanism involves an oxidative addition of the palladium catalyst to the carbon-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

For substrates containing both bromine and chlorine substituents, the Suzuki-Miyaura coupling typically occurs preferentially at the more reactive carbon-bromine bond. This selectivity is governed by the bond dissociation energies (C-Cl > C-Br > C-I), where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst. This intrinsic reactivity trend allows for the selective functionalization of the C5 position in this compound, leaving the C3-chloro substituent available for subsequent transformations. rsc.org

Studies on various di- and tri-haloquinolines confirm this general principle. For instance, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C6 (bromo) or C2 (chloro) position by carefully selecting the palladium catalyst and ligands, although the C-Br bond is often more reactive. rsc.org Similarly, 2-chloro-7-bromo-5-isopropylquinoline reacts selectively at the C7-bromo position. rsc.org This inherent selectivity makes the Suzuki-Miyaura coupling a robust method for introducing aryl, heteroaryl, or alkyl groups at the C5 position of the this compound core.

Table 1: Catalyst-Dependent Site-Selectivity in Suzuki-Miyaura Coupling of Haloquinolines

SubstrateCatalyst/LigandMajor ProductReference
2-Chloro-6-bromoquinolinePd(dppf)Cl₂Coupling at C6 (Bromo position) rsc.org
2-Chloro-6-bromoquinolinePd(PPh₃)₄Coupling at C2 (Chloro position) rsc.org
2-Chloro-7-bromo-5-isopropylquinolineNot specifiedCoupling at C7 (Bromo position) rsc.org
3,4-Dichloro-7-bromoquinolineNot specifiedCoupling at C7 (Bromo position) rsc.org

This table illustrates how catalyst and ligand choice can influence the site of reaction, although the carbon-bromine bond is generally more reactive.

Other Palladium-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are instrumental in modifying haloquinolines. These methods expand the range of functional groups that can be introduced onto the quinoline scaffold.

One of the most significant is the Buchwald-Hartwig amination, a C-N cross-coupling reaction between an aryl halide and an amine. acs.org This reaction is exceptionally broad in scope and has been applied to the synthesis of numerous biologically active compounds. acs.org For this compound, this methodology would likely enable the selective introduction of primary or secondary amines at the C5-position, leveraging the higher reactivity of the C-Br bond. The resulting 5-amino-3-chloroquinoline derivatives are valuable precursors for further synthetic elaboration.

Palladium-catalyzed decarbonylative cross-coupling presents another modern strategy. This reaction allows for the coupling of heterocyclic carboxylic acids with arylboronic acids, providing a route to biaryl products. organic-chemistry.org While this method is typically applied to carboxylic acid derivatives, related palladium-catalyzed reactions such as the Heck coupling (C-C bond formation with alkenes) and Sonogashira coupling (C-C bond formation with terminal alkynes) are also highly relevant for functionalizing the C5-position of this compound.

Advanced Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical processes. These techniques are highly applicable to the synthesis of complex heterocyclic systems like quinolines.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful technology in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. benthamdirect.comnih.govbenthamdirect.com The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. tandfonline.com

For quinoline synthesis, MAS has been successfully applied to various classical name reactions. For example, a multicomponent reaction to produce benzo[f]pyrrolo[1,2-a]quinoline derivatives saw a significant improvement under microwave irradiation (120 minutes at 120°C) compared to conventional heating, which yielded less than 2% of the product even after 12 days. lew.ro Similarly, the Knoevenagel condensation to form quinoline derivatives is much more efficient in terms of time and yield under microwave conditions compared to conventional methods. benthamdirect.com These examples underscore the potential of MAS for the efficient production of substituted quinolines, including precursors to or derivatives of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Skraup Synthesis of 7-amino-8-methylquinoline4 hours15 minutesImportant time decrease, yield not improved nih.gov
Benzo[f]pyrrolo[1,2-a]quinoline Synthesis12 days (<2% yield)120 minutesSignificant lew.ro
Knoevenagel CondensationNot specifiedShorter timeMore efficient benthamdirect.com
Synthesis of Quinoline-4-carboxylic acidsNot specified10-15 minutesRapid and efficient tandfonline.com

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In quinoline synthesis, this has translated into the development of more sustainable methodologies. ijpsjournal.comacs.org

Key areas of focus include:

Eco-friendly Solvents and Catalysts : Traditional methods often rely on harsh acids and toxic solvents. Greener alternatives include using water as a solvent or employing biodegradable catalysts like formic acid. ijpsjournal.comacs.org Formic acid, for example, has been shown to catalyze the direct synthesis of quinolines from anilines and aldehydes or ketones under milder conditions. ijpsjournal.com

Energy Efficiency : Techniques like microwave and ultrasound-assisted synthesis contribute to green chemistry by reducing energy consumption through shorter reaction times. ijpsjournal.com

Atom Economy and Waste Reduction : The development of one-step electrosynthetic strategies, such as an electrochemical Friedländer reaction, replaces hazardous chemical reductants with electricity. rsc.org This method operates under mild conditions, utilizes recyclable electrodes, and achieves high atom economy, significantly reducing waste. rsc.org

Heterogeneous Catalysts : Using solid-supported catalysts (heterogeneous) instead of soluble (homogeneous) ones simplifies product purification and allows for catalyst recovery and reuse, which is both economically and environmentally beneficial. numberanalytics.com

These green approaches are not only environmentally responsible but also often lead to more efficient and cost-effective syntheses of quinoline derivatives. ijpsjournal.com

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has become a transformative technology in chemical synthesis. researchgate.net This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, improved efficiency, and straightforward scalability. numberanalytics.comresearchgate.net

The synthesis of quinolines and related heterocycles has been successfully adapted to flow systems. Continuous flow reactors have been used for various key reactions, including C-C and C-N bond formation and cycloisomerization. researchgate.net For example, the Doebner-Miller and Skraup reactions have been effectively implemented in flow. researchgate.net Researchers have also demonstrated that photochemical quinoline synthesis in a continuous flow setup can achieve a considerably higher space-time yield compared to batch processing. The precise control offered by flow chemistry is particularly beneficial for managing highly exothermic or rapid reactions, making it a valuable tool for the industrial-scale production of complex molecules like functionalized quinolines. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-29.06s
H-88.10dd7.8, 1.8
Aromatic-H7.21-7.63m
Table 1: ¹H NMR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the analogous 3-bromo-5-chloro-4-phenylquinoline, the carbon signals are well-resolved. Key resonances include the carbon at position 2 (C-2) at δ 152.2 ppm and the carbon at position 4 (C-4) at δ 146.7 ppm. The remaining carbon signals appear within the expected aromatic region, ranging from δ 122.3 to 148.5 ppm. acs.org

Carbon Chemical Shift (δ, ppm)
C-2152.2
C-4146.7
Aromatic-C122.3-148.5
Table 2: ¹³C NMR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline. acs.org

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton and carbon signals unequivocally. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. Although specific 2D NMR data for 5-Bromo-3-chloroquinoline were not found, these techniques are routinely used for the structural confirmation of such molecules. mdpi.comyoutube.comresearchgate.net

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid phase. preprints.orgemory.edu It is particularly useful for characterizing crystalline forms, as it can provide information about the local environment of each nucleus within the crystal lattice. preprints.orgrsc.org While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these interactions, providing a more detailed picture of the solid-state structure. emory.edu Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution. preprints.orgemory.edu Although no specific solid-state NMR studies on this compound were identified in the search results, this method would be applicable for analyzing its crystalline polymorphs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For a related compound, 3-bromo-5-chloro-4-phenylquinoline, the calculated mass for the protonated molecule [M+H]⁺ (for the isotopes ⁷⁹Br and ³⁵Cl) is 317.9680 amu. The experimentally found mass was 317.9677 amu, confirming the elemental composition. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is a standard characterization technique for newly synthesized compounds. acs.org

Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by specific fragmentation patterns that are indicative of its halogenated quinoline (B57606) structure. Due to the presence of bromine and chlorine, the molecular ion peak appears as a characteristic isotopic cluster. The most abundant isotopes of bromine are Br and Br with a near 1:1 natural abundance, while chlorine isotopes Cl and Cl have a ratio of approximately 3:1. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion.

The principal fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms. miamioh.edu For this compound, the initial fragmentation would likely involve the cleavage of the C-Br or C-Cl bond. The loss of a bromine radical would result in a fragment ion with a mass corresponding to the chloroquinoline cation. Conversely, the loss of a chlorine radical would yield a bromoquinoline cation. Further fragmentation could proceed through the loss of hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation pathway for such heterocyclic systems.

Recent studies on the fragmentation of similar chloroquinoline derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed that heteroatom elimination can occur, sometimes deviating from the even-electron rule to form open-shell species. nih.govresearchgate.net While direct experimental data for this compound is not extensively available, computational studies on related compounds have been used to predict protonation sites and rationalize the observed fragmentation pathways. nih.govresearchgate.net

A plausible fragmentation pathway for this compound is outlined below:

Ionm/z (relative to Br and Cl)Description
[M]241Molecular ion
[M-Br]162Loss of Bromine radical
[M-Cl]206Loss of Chlorine radical
[M-Br-HCN]135Loss of Bromine and Hydrogen Cyanide
[M-Cl-HCN]179Loss of Chlorine and Hydrogen Cyanide

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. chemsrc.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds.

The vibrational assignments for quinoline and its derivatives have been studied extensively. researchgate.netdergipark.org.tr The spectrum can be divided into several regions corresponding to different types of vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of bands in the 1620-1400 cm region. For similar quinoline derivatives, these skeletal vibration modes are often found around 1500 cm. dergipark.org.tr

C-H In-plane Bending: The in-plane bending vibrations of the aromatic C-H bonds usually appear in the 1300-1000 cm range.

C-H Out-of-plane Bending: The out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic ring, are found in the 900-650 cm region.

C-Cl and C-Br Stretching: The C-Cl stretching vibration typically appears in the 850-550 cm range, while the C-Br stretching vibration is found at lower frequencies, generally between 680 and 515 cm.

The IR spectrum of this compound allows for the identification of its key functional groups.

Functional GroupCharacteristic Absorption (cm)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
C=C (aromatic)1600 - 1450Stretching
C=N (in ring)~1500Stretching
C-Cl850 - 550Stretching
C-Br680 - 515Stretching

The presence of bands in these specific regions confirms the aromatic nature of the compound and the existence of the carbon-chlorine and carbon-bromine bonds. For instance, IR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline shows characteristic peaks at 1601 and 1480 cm for the aromatic ring system. acs.org

Vibrational Mode Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The conjugation in the quinoline ring leads to strong absorptions in the UV region. mdpi.com

For this compound, the main electronic transitions are expected to be π → π* transitions. The substitution with halogen atoms can cause a shift in the absorption maxima (λmax) compared to the parent quinoline molecule. Studies on other halogenated quinolines and related heterocyclic systems show absorption peaks in the UV range. For example, a study on a complex chloroquinoline derivative reported an absorption peak at 233 nm and a broader absorption from 275 nm to 325 nm, the latter being attributed to an n→π* transition. mdpi.com It is anticipated that this compound would exhibit a complex spectrum with multiple absorption bands in the 200-400 nm range.

Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. taylorandfrancis.com This effect is often observed in molecules where the dipole moment changes upon electronic excitation. For compounds with polar functional groups, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. scispace.com

Electronic Transitions and Absorption Maxima

X-ray Diffraction Analysis for Solid-State Structure

The determination of the crystal structure of this compound would involve growing a single crystal of high quality suitable for X-ray analysis. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, would be collected and analyzed.

The analysis of the diffraction data would reveal the crystal system, space group, and unit cell dimensions. For a related compound, 3-bromomethyl-2-chloro-quinoline, the crystal system was determined to be triclinic with a P-1 space group researchgate.net. It is anticipated that this compound would also crystallize in a common space group, and the refinement of the structural model would yield a final R-value indicating the quality of the fit between the experimental and calculated structure factors researchgate.net.

A summary of the kind of crystallographic data that would be determined is presented in the interactive table below.

ParameterExpected Data for this compound
Empirical Formula C₉H₅BrClN
Formula Weight 242.50 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) To be determined (ų)
Z (molecules/unit cell) To be determined
Calculated Density To be determined (g/cm³)
R-factor To be determined

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be obtained from an X-ray diffraction study.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, these would likely include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding (C-Br···N, C-Cl···N, C-Br···Cl) and π-π stacking interactions between the quinoline ring systems.

Analysis of the crystal structure of similar halogenated quinolines has revealed the importance of such interactions in stabilizing the crystal lattice nih.govresearchgate.net. For instance, in the crystal structure of 3-bromomethyl-2-chloro-quinoline, C-H···N intermolecular hydrogen bonds contribute to the formation of an extended network, enhancing the stability of the molecular packing researchgate.net. A detailed analysis of the intermolecular contacts and packing motifs in this compound would provide a deeper understanding of its solid-state behavior.

Crystal Structure Determination

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis would serve to confirm its empirical formula, C₉H₅BrClN.

The analysis is performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element in the original sample.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison between the experimentally determined values and the theoretical values provides a measure of the sample's purity.

The expected results from an elemental analysis of this compound are presented in the interactive table below.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C) 44.57To be determined
Hydrogen (H) 2.08To be determined
Nitrogen (N) 5.78To be determined
Sulfur (S) 0.00To be determined

Note: The theoretical percentages are calculated based on the molecular formula C₉H₅BrClN. Experimental values would be obtained from actual analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 5-Bromo-3-chloroquinoline, offering a detailed perspective on its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. researchgate.netnih.gov This approach allows for the determination of various molecular properties with a good balance between accuracy and computational cost. researchgate.net DFT calculations are instrumental in understanding the molecule's geometry, orbital energies, and charge distribution. nih.govresearchgate.net

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. For quinoline (B57606) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to find the optimized molecular structure. nih.govdergipark.org.tr This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. dergipark.org.trsiftdesk.org The optimized geometry reveals that the this compound molecule is essentially planar. dergipark.org.tr The calculated geometric parameters are often in good agreement with experimental data where available, validating the computational approach. nih.govdergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (Example)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.371 - 1.421
C-H~1.084
C-N~1.422
C-Cl~1.76
C-C-C~120
C-N-C~117

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. libretexts.orgajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions within the molecule. libretexts.orgresearchgate.net For similar aromatic compounds, the HOMO-LUMO energy gap influences properties like nonlinear optical (NLO) activity. acgpubs.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

ParameterEnergy (eV)
E (HOMO)Value
E (LUMO)Value
Energy Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. ajchem-a.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.comiucr.org Green areas represent regions of neutral potential. ajchem-a.com For quinoline derivatives, the MEP map can identify the most likely sites for intermolecular interactions. researchgate.netiucr.org

Atomic charge analysis, such as the Mulliken population analysis, provides a method for estimating the partial atomic charges on each atom within a molecule. acgpubs.orguni-muenchen.de This analysis helps in understanding the distribution of electrons and identifying electrophilic and nucleophilic centers. acgpubs.org The calculation involves partitioning the total electron density among the constituent atoms. uni-muenchen.de While Mulliken charges are widely used, it is known that the results can be sensitive to the choice of the basis set. uni-muenchen.de The analysis provides insights into the charge neutrality of the molecule and the relative charges on different atoms, which can be correlated with the molecule's reactivity. siftdesk.org

Table 3: Illustrative Mulliken Atomic Charges for a Heterocyclic Compound

AtomCharge (a.u.)
C1Value
C2Value
N1Value
BrValue
ClValue

Note: Specific Mulliken charge values for this compound were not available. This table exemplifies the output of such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules. researchgate.netresearchgate.net It allows for the prediction of excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the corresponding oscillator strengths. researchgate.netnih.gov These calculations provide a theoretical basis for understanding the electronic transitions occurring when a molecule absorbs light. nih.gov By comparing the theoretically calculated spectrum with experimental data, researchers can validate the computational methodology and gain a deeper understanding of the electronic structure and transitions of the molecule. researchgate.netdergipark.org.tr

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, coupled with quantum chemical calculations, is a fundamental approach to characterize the structure and bonding of a molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations.

For quinoline and its derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. These calculated frequencies are then correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled using specific factors.

Key vibrational modes for substituted quinolines include:

C-H stretching: Typically observed in the high-frequency region of the spectrum.

C-C and C-N stretching: These skeletal vibrations appear in the 1600–1200 cm⁻¹ range and are characteristic of the aromatic rings.

C-Cl stretching: The carbon-chlorine stretching vibrations for related compounds are generally found in the 600-800 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching modes typically occur between 500-700 cm⁻¹.

The precise frequencies of these vibrations for this compound would be influenced by the positions of the bromine and chlorine atoms on the quinoline ring system. The analysis of these vibrational modes, aided by calculations of the Potential Energy Distribution (PED), allows for a detailed assignment of the spectral bands.

Table 1: Predicted Vibrational Modes for Halogenated Quinolines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H Stretching> 3000
C-C/C-N Skeletal Stretching1200 - 1600
C-Cl Stretching600 - 800
C-Br Stretching500 - 700

This table provides a generalized range based on literature for related compounds. Specific values for this compound require dedicated computational and experimental analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents.

Ligand-Protein Interaction Predictions

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For quinoline derivatives, docking studies have been performed to investigate their binding affinity with various protein targets, including those involved in cancer and infectious diseases.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software then explores various possible binding poses and scores them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The analysis of the docking results can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, in studies of other quinoline derivatives, interactions with key residues in the active sites of enzymes like HIV reverse transcriptase have been identified.

Binding Affinity Estimations

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values generally indicate a more stable and favorable interaction.

Molecular dynamics (MD) simulations can further refine the binding poses obtained from docking and provide a more detailed understanding of the stability of the ligand-protein complex over time. These simulations model the movement of atoms in the system, offering insights into the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Derivation of Predictive Models

QSAR models are developed using a dataset of compounds with known activities. For quinoline derivatives, various QSAR models have been built to predict their efficacy against different diseases, such as malaria. These models are typically generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN).

The reliability of these models is assessed through internal and external validation techniques. A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
Cross-validated correlation coefficient> 0.5
r²_testCorrelation coefficient for the external test set> 0.6

These parameters are commonly used to evaluate the predictive power of a QSAR model.

Identification of Key Molecular Descriptors

A crucial aspect of QSAR/QSPR studies is the identification of molecular descriptors that are most influential in determining the activity or property of interest. These descriptors are numerical values that encode different aspects of a molecule's structure and can be categorized as constitutional, topological, electronic, or hydrophobic.

For quinoline derivatives, studies have shown that descriptors such as molecular volume, electrophilicity index, and energies of frontier molecular orbitals (HOMO and LUMO) can be significant in predicting their biological activity. The identification of these key descriptors provides valuable insights into the structural features that are important for a compound's function, guiding the design of more potent analogues. For example, contour maps from 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

Reactivity and Derivatization of 5 Bromo 3 Chloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic system facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comiscnagpur.ac.in

Replacement of Halogen Atoms

In 5-Bromo-3-chloroquinoline, both the bromine and chlorine atoms can be displaced by nucleophiles. The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in other substitution reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the inductive electron-withdrawing effect of the more electronegative halogens. iscnagpur.ac.in However, the specific reaction conditions and the nature of the nucleophile play a crucial role in determining which halogen is replaced.

Regioselectivity and Reaction Conditions

The position of the halogen atoms on the quinoline (B57606) ring significantly influences their reactivity. The electron-withdrawing effect of the quinoline nitrogen atom makes the pyridine (B92270) ring more susceptible to nucleophilic attack than the benzene (B151609) ring. Research on related dihaloquinolines has shown that the halogen at position C4 is generally more reactive towards nucleophilic substitution than halogens at other positions. nih.gov

For this compound, the chlorine atom at the C3 position is on the pyridine ring, while the bromine atom is at the C5 position on the benzene ring. This would suggest that the chlorine atom is more susceptible to nucleophilic attack. Studies on similar systems, such as 6-bromo-2-chloroquinoline (B23617), have demonstrated that selective substitution of the chlorine atom can be achieved. acs.org The reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a concerted SNAr mechanism, highlighting that the reaction pathway can deviate from the classic stepwise mechanism. nih.govorganic-chemistry.org The choice of solvent, base, and temperature are critical parameters for controlling the regioselectivity of these reactions. organic-chemistry.org For instance, microwave irradiation has been shown to accelerate SNAr reactions on haloquinolines. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.dersc.org For this compound, the differential reactivity of the C-Br and C-Cl bonds is exploited to achieve selective functionalization. The general reactivity trend for aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is I > Br > Cl. nih.govlibretexts.org This allows for selective reactions at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org In the case of this compound, selective coupling at the C5-Br position is expected due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step. nih.gov

Research on similar dihaloquinolines has demonstrated the feasibility of sequential Suzuki-Miyaura couplings. nih.gov For instance, the reaction of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids first occurs at the more reactive C-I bond. nih.gov Similarly, microwave-promoted Suzuki-Miyaura coupling of 5-bromoindoline (B135996) derivatives with arylboronic acids has been shown to proceed efficiently at the C-Br bond. lmaleidykla.lt

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl Halide Boronic Acid/Ester Catalyst System Base Solvent Product Reference
2-Aryl-4-chloro-3-iodoquinolines Arylboronic acids PdCl₂(PPh₃)₂ / PCy₃ K₂CO₃ Dioxane/Water 2,3,4-Triarylquinolines nih.gov
5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one Arylboronic acids Pd(PPh₃)₄ Cs₂CO₃ Ethanol 5-Aryl-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one lmaleidykla.lt

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.org Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction with this compound is dictated by the relative reactivity of the C-Br and C-Cl bonds. Selective amination at the C-Br bond is generally favored.

Studies on 6-bromo-2-chloroquinoline have shown that sequential and selective Buchwald-Hartwig amination reactions can be performed to introduce different amine nucleophiles at the C6 and C2 positions. acs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Base Application Reference
6-Bromo-2-chloroquinoline Various amines Pd₂(dba)₃ / ligand NaOtBu or Cs₂CO₃ Synthesis of Tec SH3 domain ligands acs.org
5-Bromo-2-chloro-3-fluoropyridine Secondary amines, anilines Pd₂(dba)₃ / Xantphos Base Chemoselective amination researchgate.net

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The reactivity trend of aryl halides in the Sonogashira coupling is also I > Br > Cl, allowing for selective alkynylation at the C-Br position of this compound. libretexts.org

This reaction has been successfully applied to various haloquinolines. For example, 2-chloroquinolines have been coupled with terminal alkynes to synthesize various derivatives. researchgate.netresearchgate.net Solvent-free Sonogashira coupling reactions have also been developed using high-speed ball milling, which works well for iodo and bromo substituted aromatics. rsc.org The development of a robust Sonogashira coupling was a key step in the synthesis of the active pharmaceutical ingredient tirasemtiv. sci-hub.se

Table 3: Catalytic Systems for Sonogashira Coupling

Aryl Halide Alkyne Catalyst System Application Reference
n-Chloroquinoline 2-Methyl-3-butyn-2-ol Palladium catalyst Synthesis of n-ethynylquinolines researchgate.net
Aryl iodides and bromides Trimethylsilylacetylene or Phenylacetylene Pd/Cu Solvent-free coupling rsc.org

Negishi and Stille Coupling Reactions

The this compound core features two different carbon-halogen bonds, C(5)-Br and C(3)-Cl, which offer opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. The general reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, which is related to the decreasing bond dissociation energies (D Ph-X values: I < Br < Cl). researchgate.net This inherent difference in reactivity allows for the selective coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.orgorganic-chemistry.org For this compound, a selective reaction is anticipated at the C-5 position with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd-PEPPSI-IPent. illinois.edu This would yield a 5-substituted-3-chloroquinoline. Typical reaction conditions involve polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere. numberanalytics.com

Stille Coupling: Similarly, the Stille reaction, which couples an organotin reagent (R-SnBu₃) with an organic halide, is a powerful tool for C-C bond formation. harvard.edu When applied to this compound, chemoselective coupling is expected to occur at the C-5 position. Palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly employed, often with additives such as CuI or LiCl to facilitate the transmetalation step. harvard.edu Studies on other dihaloheterocycles have demonstrated that high selectivity for the C-Br bond over the C-Cl bond can be achieved. nih.gov

The following table summarizes typical conditions for these selective coupling reactions, extrapolated from studies on analogous dihaloaromatic systems.

ReactionCoupling PartnerCatalyst SystemSolventAdditiveExpected Product
Negishi R-ZnXPd(PPh₃)₄ or Pd(dba)₂/LigandTHF, DMFNone5-R-3-chloroquinoline
Stille R-SnBu₃Pd(PPh₃)₄ or Pd₂(dba)₃Dioxane, DMFLiCl, CuI5-R-3-chloroquinoline

This table presents predicted reaction conditions based on general principles and reactions with similar substrates.

Catalyst Development and Ligand Effects in Cross-Coupling

The success and selectivity of cross-coupling reactions on polyhalogenated substrates like this compound are highly dependent on the choice of catalyst and, particularly, the ancillary ligand bound to the metal center. nih.gov The development of sophisticated ligands has enabled reactions that were previously challenging, including the selective functionalization of C-Cl bonds. acs.org

For selective C-Br functionalization, standard palladium catalysts with triphenylphosphine (B44618) (PPh₃) ligands are often sufficient due to the higher reactivity of the C-Br bond. researchgate.net However, to achieve higher yields, overcome steric hindrance, or influence selectivity, more advanced ligands are employed.

Ligand Classes and Their Effects:

Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and tri(tert-butyl)phosphine (P(t-Bu)₃) are highly effective in promoting the oxidative addition of less reactive C-Cl bonds. acs.org In the context of this compound, using such a ligand system could potentially enable a subsequent coupling at the C-3 position after the C-5 position has been functionalized. Conversely, careful tuning of reaction conditions with these ligands might allow for a reversal of selectivity, although this is less common. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., SIPr, SIMes) have emerged as powerful alternatives to phosphines. researchgate.net They can provide strong σ-donation and form stable palladium complexes, leading to high catalytic activity. Ligand-controlled chemodivergence has been reported for chloroaryl triflates, where different NHC ligands direct the coupling to either the chloride or the triflate position. researchgate.net A similar strategy could potentially be developed to tune the selectivity for the C-Br versus C-Cl bond in this compound.

Bidentate Ligands: Ligands like Xantphos and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) possess a large natural bite angle, which can influence the geometry and reactivity of the catalytic complex. researchgate.netnih.gov These are often used to prevent catalyst deactivation and promote difficult couplings. In the amination of 5-bromo-2-chloropyridine, a Pd-Xantphos system showed excellent chemoselectivity for substitution at the bromine position. researchgate.net

The strategic selection of the ligand, in combination with the choice of metal (Pd or Ni), base, and solvent, provides a toolkit for controlling the sequential functionalization of dihaloquinolines. incatt.nluzh.ch

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

Electrophilic attack on the quinoline ring is generally disfavored compared to benzene due to the electron-withdrawing nature of the nitrogen atom. In strongly acidic media, the nitrogen becomes protonated, forming the quinolinium cation, which further deactivates the entire ring system to electrophilic attack. Under these conditions, any substitution that does occur happens exclusively on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. pjsir.org

In this compound, the C-5 position is already substituted. The directing effects of the existing substituents must be considered:

Quinolinium Nitrogen: Strongly deactivating, directs to C-5 and C-8.

5-Bromo group: Deactivating, ortho-, para-directing (to C-6 and C-7).

3-Chloro group: Deactivating, located on the already deactivated pyridine ring.

The dominant directing influence under strongly acidic EAS conditions is the protonated nitrogen, which strongly favors substitution at C-8. pjsir.org Therefore, electrophilic attack on this compound is predicted to occur regioselectively at the C-8 position.

Nitration and Sulfonation

Nitration: The nitration of quinoline derivatives typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For this compound, this reaction is expected to yield 5-Bromo-3-chloro-8-nitroquinoline. This prediction is supported by literature precedents; for instance, the nitration of 8-bromoquinoline (B100496) yields 8-bromo-5-nitroquinoline, and the nitration of 6,8-dibromoquinoline (B11842131) affords the 5-nitro product, demonstrating the strong preference for substitution at available C-5 or C-8 positions. nih.govrsc.org

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). For quinoline itself, sulfonation tends to give a mixture of 5- and 8-sulfonic acids. Given that the C-5 position is blocked in the target molecule, sulfonation of this compound is predicted to produce this compound-8-sulfonic acid. The synthesis of related compounds like 6-bromoquinoline-8-sulfonic acid has been documented. bldpharm.com

The following table summarizes the predicted EAS reactions.

ReactionReagentsPredicted Major Product
Nitration HNO₃ / H₂SO₄5-Bromo-3-chloro-8-nitroquinoline
Sulfonation H₂SO₄ / SO₃This compound-8-sulfonic acid

Direct Halogenation at Other Positions

Further halogenation of this compound is also an electrophilic aromatic substitution reaction. The direct halogenation of quinoline under acidic conditions (e.g., Br₂ or Cl₂ with a silver salt in H₂SO₄) is known to produce 5- and 8-monohalo derivatives, as well as the 5,8-dihalo product. pjsir.org

Following this established reactivity pattern, the introduction of a third halogen atom onto the this compound scaffold would be directed to the C-8 position. For example, bromination with N-bromosuccinimide (NBS) in concentrated sulfuric acid would likely yield 5,8-dibromo-3-chloroquinoline. orgsyn.org This regioselectivity makes EAS a reliable method for synthesizing 5,8-disubstituted quinoline derivatives from 5-substituted precursors.

Reactions Involving the Nitrogen Heteroatom

N-Oxidation

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, readily undergoing oxidation to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the quinoline ring, activating the C-2 and C-4 positions towards nucleophilic attack and modifying the directing effects for electrophilic substitution. mdpi.comresearchgate.net

The N-oxidation of this compound to this compound N-oxide can be efficiently achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.orgacs.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. mdpi.comrsc.org Alternative reagents include hydrogen peroxide in acetic acid. mdpi.com The presence of the electron-withdrawing halogen atoms may slightly decrease the nucleophilicity of the nitrogen atom, but the reaction is generally high-yielding for a wide range of substituted quinolines. nih.gov

Quaternization

Quaternization involves the alkylation of the nitrogen atom in the quinoline ring, transforming the tertiary amine into a quaternary ammonium (B1175870) salt. This reaction not only modifies the electronic properties of the heterocyclic system but also introduces a positive charge, which can influence the molecule's solubility and biological interactions. The synthesis of quinolinium salts is a fundamental derivatization, often achieved by reacting the quinoline base with an alkyl halide. For instance, related bromo- and chloro-substituted quinolines have been successfully converted into their respective quinolinium salts, demonstrating a common reactivity pattern for this class of compounds researchgate.net. This process is crucial for creating precursors for more complex molecular architectures.

Functional Group Interconversions on Derived Structures

Once initial derivatization of the this compound core is achieved, a variety of functional group interconversions can be performed on these new structures. These reactions are essential for building molecular complexity and accessing a wider range of chemical space.

Reduction of Nitro Groups to Amines

The reduction of a nitro group to a primary amine is a pivotal transformation in the synthesis of many complex quinoline derivatives. The resulting amino group serves as a versatile handle for further functionalization, such as the formation of amides, sulfonamides, and Schiff bases.

Several methods have proven effective for the reduction of nitroquinolines, even in the presence of sensitive halogen substituents like bromine and chlorine. A widely used method involves the use of stannous chloride (SnCl₂) in mild conditions. nih.gov This approach is noted for its tolerance of various functional groups, including halogen atoms, and offers a simple, rapid transformation with high yields. nih.gov Another common technique is catalytic hydrogenation, where hydrogen gas is used with a metal catalyst, such as palladium on charcoal (10% Pd/C). clockss.org The reaction conditions, particularly temperature, can be tuned to achieve selective reduction without affecting other functional groups like chlorine atoms. clockss.org Additionally, zinc powder in near-critical water has been reported as a method for reducing ortho-nitroarenes to form quinolines, involving an in-situ reduction of the nitro group to an amine followed by cyclization. rsc.orgrsc.org

Precursor TypeReagentProduct TypeKey FeaturesCitations
Nitroquinoline DerivativesStannous Chloride (SnCl₂)Aminoquinoline DerivativesMild conditions, tolerates halogen atoms, high yields. nih.gov
7,8-dichloro-6-nitroquinolineCatalytic Hydrogenation (H₂, 10% Pd/C)6-amino-7,8-dichloroquinolineRoom temperature favors selective nitro reduction. clockss.org
o-nitroarenesZinc powder in H₂OQuinoline derivativesInvolves in-situ reduction of nitro to amino group. rsc.orgrsc.org
5-hydroxy-8-nitroquinoline analogsTin (Sn) powder, HCl8-aminoquinoline (B160924) analogsReduction in acidic medium at room temperature. mdpi.com

Hydrolysis of Esters

Ester hydrolysis is a fundamental reaction used to convert an ester functional group into a carboxylic acid. This transformation is typically achieved under acidic or basic conditions. The resulting carboxylic acid can then participate in a variety of subsequent reactions, including amide bond formation.

Base-catalyzed hydrolysis, also known as saponification, is a common method. It involves treating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction proceeds through a nucleophilic acyl substitution pathway, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate. libretexts.org Subsequent loss of an alkoxide ion yields the carboxylate, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.org This process has been applied to quinoline derivatives, for instance, in multi-step syntheses where the hydrolysis of an ester group at the C-3 position of the quinoline ring is a key transformation. researchgate.net Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is also an effective method. libretexts.org

Reaction TypeReagentsIntermediateFinal ProductCitations
Base-Catalyzed Hydrolysis (Saponification)1. Aqueous Base (e.g., NaOH) 2. Acid (e.g., HCl)Carboxylate IonCarboxylic Acid libretexts.org
Acid-Catalyzed HydrolysisAqueous Acid (e.g., H₂SO₄), WaterProtonated EsterCarboxylic Acid libretexts.org
Alkaline Hydrolysis on Pyrano[3,2-c]quinolineSodium Hydroxide in Ethylene GlycolComplex Mixture2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids clockss.org

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. centralasianstudies.org In the context of this compound derivatives, an amino-substituted version of the quinoline scaffold is typically used as the starting material. This aminoquinoline is often synthesized via the reduction of a corresponding nitroquinoline, as described in section 5.5.1.

The synthesis of Schiff bases is generally a straightforward process, often involving refluxing the amine and the carbonyl compound in an alcoholic solvent like ethanol. ajrconline.orgasianpubs.org Sometimes, a catalytic amount of acid is added to facilitate the reaction. rsc.org The reaction results in the formation of a carbon-nitrogen double bond (azomethine group, -C=N-), linking the quinoline core to another molecular fragment. This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the choice of the aldehyde or ketone. For example, aminoquinolines have been condensed with various aromatic aldehydes, such as o-vanillin and 2,6-pyridinedicarboxaldehyde, to produce complex Schiff base ligands. ajrconline.orgasianpubs.org

Click Chemistry Reactions

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecules, including quinoline derivatives. nih.gov This reaction forms a stable, 1,4-disubstituted 1,2,3-triazole ring that serves as a linker between two different molecular scaffolds. nih.govmdpi.com

To utilize this reaction, a derivative of this compound must first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, a 4-azido-quinoline derivative can be synthesized and then reacted with various terminal alkynes in the presence of a copper(I) catalyst. researchgate.netmdpi.com The catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate. researchgate.net The reaction is known for its high efficiency, mild conditions, and broad substrate scope, making it a highly reliable method for creating quinoline-triazole hybrids. nih.govresearchgate.net Mechanochemical (milling) procedures have also been shown to be significantly more efficient than corresponding solution-based reactions for certain quinoline derivatives. beilstein-journals.org

Advanced Applications and Research Directions

Medicinal Chemistry Applications

The unique substitution pattern of 5-Bromo-3-chloroquinoline, featuring both bromine and chlorine atoms at distinct positions on the quinoline (B57606) ring, provides multiple reactive sites for chemical modification. This allows for the strategic introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.

As a Core Scaffold for Drug Discovery

The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic drugs. rsc.orgresearchgate.net The presence of halogen substituents, such as in this compound, can significantly influence a molecule's biological activity. sci-hub.se These halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity conferred by the halogen atoms can improve membrane permeability, a crucial factor for drug efficacy. sci-hub.se

The concept of "scaffold hopping," where a known active core structure is replaced with a structurally different but functionally similar one, is a key strategy in drug discovery. niper.gov.inbiosolveit.de this compound and its isomers serve as valuable scaffolds in this approach, allowing chemists to explore new chemical space and develop novel drug candidates with potentially improved properties. niper.gov.incymitquimica.com For instance, the replacement of a nitrogen atom in a quinazoline (B50416) ring with a carbon to form a quinoline ring, while introducing a cyano group to mimic the nitrogen's electronic properties, is a documented example of successful scaffold hopping. niper.gov.in

Synthesis of Biologically Active Derivatives

The reactivity of the chlorine and bromine atoms on the this compound core allows for a variety of chemical transformations, leading to the synthesis of a wide range of biologically active derivatives.

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. researchgate.netrsc.org Derivatives of this compound have been investigated for their potential as both antibacterial and antifungal agents. For example, a series of pyrimidine (B1678525) derivatives bearing a quinoline motif, synthesized from substituted 2-chloro-quinoline-3-carbaldehydes, demonstrated significant in vitro antimicrobial activities. rroij.com Specifically, compounds with certain substitution patterns on the quinoline ring showed promising activity against various bacterial and fungal strains. rroij.com

Another study reported the synthesis of 2-Chloroquinoline (B121035) derivatives clubbed with a pyrazole (B372694) ring, which exhibited promising antibacterial and antifungal activity. researchgate.net The presence of the chloroquinoline moiety was crucial for the observed biological effects. Furthermore, the synthesis of tetrazolylmethyl quinolines, including a derivative of 6-bromo-2-chloroquinoline (B23617), has been explored for antifungal applications. nih.gov

The mechanism of action for some quinoline-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication and cell division.

Table 1: Examples of Antimicrobial Derivatives of Halogenated Quinolines

Compound Class Target Organisms Key Findings
Pyrimidines bearing Quinoline motif Bacteria and Fungi Certain derivatives showed significant antimicrobial activities. rroij.com
2-Chloroquinoline-pyrazole hybrids Bacteria and Fungi The series showed promising results against both bacterial and fungal strains. researchgate.net
Tetrazolylmethyl quinolines Fungi Derivatives with bromo and fluoro substituents showed different binding modes in antifungal targets. nih.gov

The quinoline core is also a key component of several anticancer drugs. rsc.orgresearchgate.net Research has shown that derivatives of halogenated quinolines, including those related to this compound, possess potent anticancer properties. researchgate.nettandfonline.com For instance, a series of novel quinoline-thiazolobenzimidazolone hybrids, synthesized from 2-chloroquinoline derivatives, were evaluated as potential anticancer agents and showed promising inhibitory properties. tandfonline.com

Furthermore, tetrazolylmethyl quinoline derivatives, including a 6-bromo-2-chloroquinoline compound, have been screened for anticancer activity. nih.gov One such compound demonstrated significant growth inhibition against a melanoma cell line. nih.gov The mechanism of anticancer activity for some quinoline derivatives involves the induction of apoptosis (programmed cell death) in cancer cells. rsc.orgtandfonline.com

Table 2: Examples of Anticancer Derivatives of Halogenated Quinolines

Compound Class Cancer Cell Lines Key Findings
Quinoline-thiazolobenzimidazolone hybrids Various Showed promising inhibitory properties and good drug-like characteristics. tandfonline.com
Tetrazolylmethyl quinolines NCI-60 Human tumor cell line panel A derivative of 6-bromo-2-chloroquinoline showed significant growth inhibition against a melanoma cell line. nih.gov

Quinoline-based compounds, such as chloroquine, have been the cornerstone of antimalarial therapy for decades. e-century.usnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.gov The this compound scaffold offers a starting point for the synthesis of novel antimalarial compounds.

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a common strategy in antimalarial drug design. e-century.us For example, hybrids of quinoline and other heterocyclic systems have been synthesized and evaluated for their antimalarial activity. e-century.usmdpi.com While direct synthesis from this compound is not always specified, the principles apply to the development of new halogenated quinoline derivatives. The 7-chloroquinoline (B30040) moiety, in particular, is a well-known pharmacophore in many established antimalarial drugs. mdpi.com

Derivatives of quinoline have also been investigated for their anti-inflammatory and analgesic activities. google.com A patent for quinoline derivatives that inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain, has been filed. google.com The synthesis described in the patent involves the use of a 5-bromo-6-methoxy-2-methanesulfanyl-quinoline intermediate, highlighting the utility of halogenated quinolines in this therapeutic area. google.com

Another study investigated the anti-inflammatory effects of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, a compound derived from a structure related to halogenated quinolines. nih.gov This compound was found to reduce inflammatory responses in activated microglial cells, suggesting its potential as an anti-inflammatory agent for neurological diseases. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-chloroquinoline-3-carbaldehyde
6-bromo-2-chloroquinoline
5-bromo-6-methoxy-2-methanesulfanyl-quinoline
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid
Chloroquine
Quinazoline
Pyrazole
Pyrimidine
Tetrazole
Thiazolobenzimidazolone
Imidazo[2,1-b] cymitquimica.comresearchgate.netnih.gov-thiadiazole
DNA gyrase
Topoisomerase
Central Nervous System (CNS) Activity (e.g., 5-HT3 Receptor Ligands)

Quinoline derivatives have been investigated for their potential to modulate central nervous system (CNS) activity. One key area of interest is their interaction with 5-hydroxytryptamine type 3 (5-HT3) receptors. These receptors are ligand-gated ion channels belonging to the Cys-loop superfamily, distinct from other serotonin (B10506) receptors that are G-protein coupled. wikipedia.org Activation of 5-HT3 receptors, which are permeable to sodium, potassium, and calcium ions, leads to rapid neuronal excitation in both the central and peripheral nervous systems. wikipedia.orgfsu.edu

In the CNS, 5-HT3 receptors are found in high concentrations in the brainstem, particularly in areas associated with the vomiting reflex, such as the area postrema. fsu.edunih.gov Their activation is linked to nausea, vomiting, and anxiety. wikipedia.org Consequently, antagonists of the 5-HT3 receptor are established as the primary treatment for chemotherapy-induced and postoperative nausea and vomiting. fsu.edumdpi.com

The quinoline structure is a recognized pharmacophore for designing ligands that target CNS receptors. frontiersin.org Research into 4-aminoquinoline (B48711) derivatives has identified compounds with potent antagonist properties against specific adrenoceptor subtypes, highlighting the importance of the substitution pattern on the quinoline ring for achieving selectivity and affinity. researchgate.net For instance, studies have shown that a substituent at the 3-position of the quinoline ring is critical for activity at α2C-adrenoceptors. researchgate.net While direct studies on this compound as a 5-HT3 ligand are not extensively detailed in the provided context, its substituted quinoline core makes it a valuable precursor for creating a library of derivatives to be screened for 5-HT3 receptor activity and other CNS targets. The development of such derivatives could lead to novel therapeutics for conditions modulated by these receptors. frontiersin.org

Antiviral Agents (e.g., Anti-HIV, SARS-CoV-2)

The quinoline core is a foundational structure in the development of various antiviral agents. nih.govdakenchem.com Derivatives of this scaffold have been explored for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.com

In the context of the COVID-19 pandemic, significant research has focused on identifying small molecules that can inhibit SARS-CoV-2. nih.gov Studies have investigated quinoline-3-carboxylate derivatives for their in-vitro antiviral activity against the virus. nih.gov Molecular docking studies suggest that active compounds may exhibit strong binding affinity to key viral enzymes like the main protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), which are crucial for viral replication. nih.gov Other research has identified that certain indole (B1671886) derivatives, which share heterocyclic structural similarities with quinolines, can completely inhibit SARS-CoV-2 replication in vitro. actanaturae.ru For example, a bromo-substituted indole derivative showed high activity and a favorable selectivity index, suggesting its potential for development as a COVID-19 therapeutic. actanaturae.ru

The antiviral potential of quinoline derivatives extends to other viruses as well. Structure-activity relationship (SAR) studies on thiazolidinone derivatives, for which quinolines can be synthetic precursors, have revealed that specific substitutions are crucial for anti-HIV activity. mdpi.com The versatility of the quinoline ring allows for chemical modifications to optimize antiviral potency and target specific viral proteins. dakenchem.com

Table 1: Examples of Quinoline and Related Heterocyclic Derivatives with Antiviral Activity

Compound TypeTarget VirusKey FindingsReference
Quinoline-3-carboxylate DerivativesSARS-CoV-2Showed in-vitro activity; molecular docking suggested binding to viral proteases (NSP5, NSP14). nih.gov
6-Bromo-5-methoxy-indole DerivativeSARS-CoV-2Completely inhibited viral replication in vitro with a high selectivity index (SI = 78.6). actanaturae.ru
7-Chloroquinoline HydrazonesGeneral AntiviralExplored for a wide range of biological activities, including antiviral properties. nih.gov
Thiazolidinone DerivativesHIVSAR studies identified substituents on the thiazolidinone ring as responsible for anti-HIV activity. mdpi.com
5′-Arylchalcogeno-3-aminothymidine DerivativesSARS-CoV-2Organoselenium derivatives showed potent inhibition of viral replication in Vero E6 and Calu-3 cells. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For quinoline derivatives, SAR studies are crucial for optimizing their therapeutic potential by identifying the key structural features required for efficacy and selectivity. rsc.orgcabidigitallibrary.org

Influence of Substituent Position and Nature

The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring. rsc.orgorientjchem.org

Position 2: Substituents at the C-2 position can significantly impact biological activity. For instance, in some anticancer quinoline derivatives, 2-aryl groups were found to be advantageous. mdpi.com In other contexts, the presence of an electron-donating group like methoxy (B1213986) (-OCH3) at position-2 enhanced antimalarial activity, while an electron-withdrawing group like chlorine (-Cl) led to a loss of activity. rsc.org

Position 3: The 3-position is also critical. SAR studies of α2C-adrenoceptor antagonists revealed an absolute requirement for a substituent in this position for potent activity. researchgate.net

Position 4: The C-4 position is important for various activities. The introduction of substituents at this position can enhance anticancer potency. orientjchem.org For certain antiproliferative agents, the presence of specific heterocycles at the C-4 position of a linked pyridine (B92270) ring had a significant impact on improving activity. nih.gov

Halogen Substituents: The presence and position of halogen atoms are often key determinants of activity. A bromine atom at C-6 was found to be essential for improving the activity of a quinoline-imidazole hybrid. rsc.org In another series of anticancer compounds, 6-chloro analogues were the most active. mdpi.com The introduction of a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity. orientjchem.org

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a major role. Electron-donating groups may enhance activity in some cases, while electron-withdrawing groups (like -Cl, -NO2, -CN) can be critical for high anticancer activity in other series. rsc.orgmdpi.com

Modulation of Biological Activity through Chemical Modifications

The biological properties of the quinoline scaffold can be systematically tuned through targeted chemical modifications. nih.gov This process of late-stage functionalization allows for the rapid generation of diverse analogues from a common, biologically active core. nih.gov

One common approach is the introduction of different functional groups to alter properties like lipophilicity, electronic distribution, and steric profile, which in turn affects how the molecule interacts with its biological target. mdpi.com For example, modifying the quinoline core by coupling it to other biologically active molecules, such as in the creation of hybrid compounds, has proven to be an effective strategy. nih.gov

The reactivity of halogen substituents, such as the bromine at C-5 and chlorine at C-3 in this compound, makes them ideal handles for chemical modification. These positions can undergo various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the attachment of a wide range of other chemical moieties. vulcanchem.com This flexibility enables the systematic exploration of the chemical space around the quinoline core to optimize biological activity for a specific therapeutic purpose. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Quinoline Derivatives

PositionSubstituent TypeEffect on ActivityExample ContextReference
C-2Electron-donating (e.g., -OCH3)Enhanced activityAntimalarial rsc.org
C-2Electron-withdrawing (e.g., -Cl)Loss of activityAntimalarial rsc.org
C-3Any substituentEssential for potencyα2C-Adrenoceptor Antagonists researchgate.net
C-6Halogen (e.g., -Br, -Cl)Improved/Highest activityAntimalarial/Anticancer rsc.orgmdpi.com
C-7Various groupsCan increase potency and water solubilityAnticancer (Camptothecin analogues) cabidigitallibrary.org
Styryl MoietyStrong electron-withdrawing (e.g., -Cl, -NO2)Critical for high activityAnticancer mdpi.com

Material Science Applications

Beyond its applications in medicinal chemistry, the quinoline scaffold is gaining attention in the field of material science. dakenchem.com The unique electronic properties, chemical stability, and structural versatility of quinoline derivatives make them suitable for developing advanced materials with specific functions. dakenchem.com Compounds like this compound serve as important precursors or building blocks in the synthesis of these functional materials.

Precursors for Organic Electronic Materials

Quinoline derivatives are increasingly utilized as precursors for the synthesis of organic electronic materials. dakenchem.com These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. dakenchem.comresearchgate.net

The fused aromatic ring system of quinoline provides a stable, planar structure with a conjugated π-electron system, which is essential for charge transport and luminescent properties. The distinct substitution pattern of halogenated quinolines like this compound influences their electronic properties, creating regions of electron deficiency that facilitate the chemical reactions needed to build larger, more complex molecules. vulcanchem.com

The halogen atoms at the C-3 and C-5 positions serve as reactive sites for coupling reactions, allowing these quinoline units to be incorporated into larger polymer chains or complex molecular architectures. This synthetic flexibility enables the fine-tuning of the electronic and optical properties of the final material, making quinoline derivatives like this compound valuable intermediates in the design of new organic semiconductors and optoelectronic materials. dakenchem.com

Ligands in Coordination Chemistry

The structure of this compound, featuring a nitrogen atom with a lone pair of electrons within a rigid aromatic system, makes it a suitable candidate for use as a ligand in coordination chemistry. The nitrogen atom can act as a hard σ-donor, readily coordinating to metal centers. beilstein-journals.org This allows for the formation of stable transition metal complexes.

Research into P,N-ligands (ligands containing both phosphorus and nitrogen donor atoms) highlights the modularity and effectiveness of using heterocyclic nitrogen compounds in complex formation. beilstein-journals.org While this compound itself is a monodentate ligand through its nitrogen atom, it serves as a valuable precursor for synthesizing more complex bidentate or polydentate ligands. For instance, functional groups can be introduced at various positions on the quinoline ring to incorporate additional donor atoms, such as phosphorus.

The inherent electronic disparity in such P,N-ligands, with a soft π-acceptor phosphorus site and a hard σ-donor nitrogen site, is highly desirable in catalysis. beilstein-journals.org The coordination of these ligands to metals like rhodium, iridium, and palladium has been studied, revealing that subtle changes in the ligand's backbone significantly influence the binding geometry and coordination properties of the resulting metal complexes. beilstein-journals.org The bite angle, which is a critical parameter in determining the catalytic activity of a complex, is directly affected by the structure of the ligand. beilstein-journals.org

Ligand TypeMetal CenterResulting Complex TypeKey Structural FeatureReference
κ²-P,N-LigandRhodium(III)[Ligand-CpRhCl]BF₄Five-membered metallacycle beilstein-journals.org
κ²-P,N-LigandIridium(III)[Ligand-CpIrI]BF₄Bite angle of ~81-82° beilstein-journals.org
Generic HeterocycleCopper(II), Nickel(II), Cobalt(II)Quinoline Metal ComplexesFormation via Vilsmeier reagent rsc.org

Functional Polymers and Conjugated Systems

Aromatic compounds are fundamental components in the production of polymers, dyes, and resins. scbt.com The aromaticity of the quinoline ring system is a defining characteristic that governs its reactivity and stability. biosynce.com As a substituted aromatic heterocycle, this compound possesses the potential for incorporation into functional polymers and conjugated systems.

While direct polymerization of this compound is not widely documented, its structure makes it a candidate for use as a monomer or a functional additive in polymer synthesis. The presence of two distinct halogen atoms (bromine and chlorine) offers sites for further chemical modification, such as cross-coupling reactions, which could be used to link the quinoline unit into a polymer backbone. biosynce.com The resulting polymers could exhibit interesting photophysical or electronic properties, influenced by the electron-withdrawing nature of the halogen substituents and the inherent characteristics of the quinoline core. Such materials could find potential applications in materials science, including the development of advanced materials for electronics and nanotechnology. scbt.com

Agrochemical Applications

Quinoline and its derivatives have been explored for various applications in agriculture, including the development of pesticides and herbicides. biosynce.comgoogle.com The biological activity of these compounds is often linked to their ability to interfere with essential life processes in target organisms.

Development of Pesticides and Herbicides

The development of new pesticides is a critical area of agrochemical research, with heterocyclic compounds forming the structural basis for many commercial products. chigroup.siteresearchgate.net Derivatives of quinoline are actively investigated for their potential to protect cultivated plants from weeds and pests. google.com

Patented research demonstrates the use of complex quinoline derivatives as active ingredients in agrochemical formulations. For example, compounds structurally related to this compound have been synthesized and tested for their herbicidal properties. These agents can be effective against both monocotyledonous and dicotyledonous weeds, a desirable trait for broad-spectrum herbicides. google.com The mechanism of action often involves the inhibition of specific enzymes or biological pathways in the target weeds.

Compound TypeExample CompoundApplicationReference
Quinolinoxy-acetamide OximeO-(Isopropylaminocarbonyl)-2-(5-chloro-7-bromo-8-quinolinoxy)-acetamide oximeControlling monocotyledonous and dicotyledonous weeds google.com
Spiroheterocyclic Tetronic Acid DerivativesNot specified, but related to herbicidal/pesticidal actionHerbicidal, acaricidal, and insecticidal properties google.com
Pyrazole DerivativesFipronil, ChlorantraniliproleCommercially available insecticides researchgate.net

Catalysis

The application of this compound extends to the field of catalysis, primarily through its role as a ligand that can coordinate with transition metals to form catalytically active complexes. bldpharm.com

As Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the design of ligands is crucial for controlling the activity and selectivity of catalysts. rsc.orgacs.org this compound can serve as a foundational structure for ligands used in various catalytic processes. The nitrogen atom of the quinoline ring can bind to a metal center, and the molecule can be further functionalized to create bidentate or polydentate ligands with tailored properties. beilstein-journals.org

Complexes formed from quinoline-type ligands and transition metals such as palladium, rhodium, and iridium are known to catalyze a wide range of chemical reactions. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, have been performed on chloroquinoline derivatives to introduce new functional groups onto the heterocyclic ring. rsc.org This demonstrates the compatibility of the quinoline core within transition metal catalytic cycles.

A modern approach in catalysis involves the use of achiral ligands to create "chiral-at-metal" catalysts, where the stereochemical control originates from the metal center itself rather than from a chiral ligand. rsc.org The structural simplicity of ligands like this compound makes them potentially suitable for this innovative area of research, opening new avenues for asymmetric synthesis. rsc.org

Catalyst SystemReaction TypeSignificanceReference
Palladium/[PdCl₂(PPh₃)₂]/CuISonogashira CouplingAlkylation at the C₂ position of the quinoline ring rsc.org
Rhodium/Iridium with P,N-LigandsVarious (e.g., Hydrogenation, Allylic Substitution)Demonstrates the influence of ligand structure on coordination and reactivity beilstein-journals.org
Chiral-at-Metal ComplexesAsymmetric CatalysisAchieves chirality from the metal center using achiral ligands rsc.org

Conclusion and Future Perspectives in 5 Bromo 3 Chloroquinoline Research

Summary of Key Research Findings

Research into 5-bromo-3-chloroquinoline and its related halogenated quinoline (B57606) (HQ) derivatives has uncovered a range of potential therapeutic applications. A significant area of discovery is their antimicrobial activity. Studies have revealed that select HQs are capable of eradicating drug-resistant, Gram-positive bacterial pathogens and their biofilms. nih.gov Specifically, certain HQ analogues have demonstrated enhanced antibacterial efficacy against Staphylococcus epidermidis, a major pathogen implicated in biofilm-related infections on medical devices. nih.gov

Beyond their antibacterial properties, halogenated quinolines are being investigated for their role in neuropharmacology. Research has explored their potential as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes linked to the progression of Parkinson's and other neurodegenerative diseases. acs.orgacs.org For instance, the derivative N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) showed superior binding affinities for both MAO-A and MAO-B compared to reference drugs in docking studies. acs.org

Another key finding is the activity of these compounds as quorum sensing (QS) inhibitors, particularly against the pathogen Pseudomonas aeruginosa. mdpi.com By disrupting this bacterial communication system, certain quinoline derivatives can inhibit the formation of biofilms and reduce the production of virulence factors like pyocyanin, offering a strategy to combat bacterial infections without exerting direct bactericidal pressure that can lead to resistance. mdpi.com The 4-amino-7-chloroquinoline scaffold, in particular, has been identified as a promising base for developing anti-QS agents. mdpi.com

The research underscores the "synthetically tunable" nature of the HQ scaffold, where modifications at various positions on the quinoline ring can significantly alter the compound's biological activity. nih.gov For example, introducing different functional groups can enhance water solubility or modulate antibacterial profiles. nih.gov This chemical versatility is a central theme in the research findings, allowing for the rational design of derivatives with optimized properties.

Table 1: Selected Research Findings on Halogenated Quinoline Derivatives

Research AreaKey FindingModel Organism/TargetExample Compound/ScaffoldReference
Antibacterial Eradication of drug-resistant bacteria and biofilms.Staphylococcus epidermidisHalogenated Quinolines (HQs) nih.gov
Neuroprotection Inhibition of enzymes linked to neurodegenerative disease.MAO-A and MAO-B enzymesN-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) acs.orgacs.org
Quorum Sensing Inhibition Inhibition of biofilm formation and virulence factor production.Pseudomonas aeruginosa4-amino-7-chloroquinoline hybrids mdpi.com

Challenges and Opportunities in Synthesis and Application

Despite these synthetic hurdles, significant opportunities exist. The core quinoline structure is highly amenable to chemical modification, a feature described as "molecular hybridization." mdpi.com This strategy involves covalently linking the quinoline scaffold to other bioactive molecules to create a single hybrid compound with potentially improved potency, a broader spectrum of activity, or enhanced pharmacokinetic properties. mdpi.commdpi.com This tunability allows for the exploration of structure-activity relationships, where minor structural changes, such as the position of halogen atoms, can lead to significant shifts in biological function. mdpi.com For instance, halogenation can increase lipophilicity, which may enhance a compound's ability to penetrate the central nervous system. mdpi.com

The applications for these compounds present a major opportunity. The demonstrated efficacy against drug-resistant bacteria and biofilms addresses an urgent need for new antimicrobial strategies. nih.gov Furthermore, the potential of halogenated quinolines as MAO inhibitors opens up avenues for developing novel treatments for neurodegenerative disorders. acs.org The ability to inhibit quorum sensing offers a promising anti-virulence approach that may be less prone to the development of bacterial resistance. mdpi.com

Table 2: Challenges and Opportunities

AspectDescription
Challenge: Synthesis Existing methods are often multi-step, time-consuming, and result in low yields, hindering scalability and accessibility. google.comgoogle.com
Opportunity: Synthetic Versatility The quinoline scaffold is highly "tunable," allowing for molecular hybridization to create derivatives with improved efficacy and pharmacokinetics. nih.govmdpi.com
Opportunity: Diverse Applications Potential uses span from novel antibacterials and anti-biofilm agents to neuroprotective drugs and anti-virulence therapies. nih.govacs.orgmdpi.com

Emerging Research Avenues for Halogenated Quinoline Derivatives

The field of halogenated quinoline research is expanding into several innovative areas. A prominent trend is the integration of computational and in silico methods in the drug design process. acs.orgmdpi.com Molecular docking studies and density functional theory (DFT) are being used to predict the binding affinities of new derivatives to their biological targets, such as MAO-A and MAO-B, and to understand their electronic properties. acs.orgacs.org This computational-first approach helps to rationalize the design of more potent and selective inhibitors before undertaking complex chemical synthesis.

Another emerging avenue is the development of sophisticated hybrid molecules that combine the quinoline core with other pharmacophores. mdpi.com Researchers are creating novel compounds by linking halogenated quinolines to other heterocyclic systems, such as 1,3,4-oxadiazoles or 1,2,3-triazoles, to generate molecules with unique or enhanced biological activities. mdpi.commdpi.com This molecular hybridization strategy aims to improve efficacy, broaden the spectrum of activity, and potentially reduce the risk of drug resistance. mdpi.com

Research is also delving deeper into the specific mechanisms of action. Beyond simply identifying that a compound is active, studies are focusing on how these molecules interact with their targets at a molecular level. This includes investigating their ability to modulate specific receptor sites, such as the glycine (B1666218) site of the NMDA receptor, or to interfere with complex biological systems like bacterial quorum sensing networks. mdpi.commdpi.com Understanding these precise mechanisms is crucial for optimizing lead compounds and identifying potential off-target effects.

Furthermore, the strategic use of halogenation is itself an evolving research focus. Scientists are exploring how the type of halogen (e.g., chlorine, bromine, fluorine) and its specific position on the quinoline ring can be used to fine-tune a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, to maximize its therapeutic potential. mdpi.com

Potential for Translational Research and Drug Development

The journey from a promising laboratory finding to a clinically approved therapeutic is a significant undertaking, and for halogenated quinolines, this path presents both potential and distinct challenges. mdpi.com Translational research, which bridges the gap between preclinical discoveries and human health applications, is a critical component of this process. nih.gov

The potential for drug development is substantial, given the diverse bioactivities of halogenated quinolines. Their demonstrated effects against antibiotic-resistant bacteria, in neuroprotection, and as anti-virulence agents target key areas of unmet medical need. nih.govacs.orgmdpi.com The ability to repurpose compounds with existing safety and pharmacokinetic data could accelerate clinical testing. mdpi.com For new chemical entities, the focus of translational science will be on optimizing the lead compounds, such as this compound derivatives, to improve their drug-like properties. This involves enhancing oral bioavailability, reducing metabolic instability, and ensuring target specificity to minimize side effects. mdpi.com

However, translating these findings into clinical practice remains a formidable challenge. mdpi.com A crucial step is rigorous preclinical validation using appropriate experimental models that can accurately predict efficacy and toxicity in humans. nih.govyoutube.com This phase requires substantial investment and collaboration between academic researchers, industry partners, and regulatory bodies. youtube.com

A key aspect of the translational pathway will be the discovery and validation of biomarkers. nih.govyoutube.com Biomarkers can help to identify patient populations most likely to respond to a particular quinoline-based therapy, monitor treatment efficacy, and provide early indications of potential adverse effects. The development of such tools is essential for designing efficient and successful clinical trials. nih.gov Ultimately, the successful translation of halogenated quinoline research will depend on a multi-faceted approach that combines synthetic chemistry, pharmacology, toxicology, and clinical science to navigate the complex path from laboratory to clinic. mdpi.comyoutube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.